An In-depth Technical Guide to the Synthesis and Characterization of Isopropyl 2-Oxopropanoate
An In-depth Technical Guide to the Synthesis and Characterization of Isopropyl 2-Oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of isopropyl 2-oxopropanoate, also known as isopropyl pyruvate. This document details the chemical properties, a robust synthesis protocol based on the Fischer-Speier esterification, and a complete characterization workflow. All quantitative data are presented in structured tables, and experimental methodologies are described in detail to facilitate replication in a laboratory setting.
Compound Overview
Isopropyl 2-oxopropanoate is an organic compound classified as a keto-ester. It is the isopropyl ester of pyruvic acid. While not extensively studied for its biological activity, its parent compound, pyruvic acid, is a key intermediate in cellular metabolism. The synthesis and characterization of this ester are of interest for various research applications, including its potential use as a building block in organic synthesis or as a prodrug of pyruvate.
Table 1: Physicochemical Properties of Isopropyl 2-Oxopropanoate
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 130.14 g/mol | --INVALID-LINK--[1] |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK--[2] |
| Storage Temperature | 2-8°C | --INVALID-LINK--[2] |
| SMILES | O=C(C(C)=O)OC(C)C | --INVALID-LINK--[1] |
Synthesis of Isopropyl 2-Oxopropanoate via Fischer-Speier Esterification
The most common and straightforward method for the laboratory synthesis of isopropyl 2-oxopropanoate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of pyruvic acid with isopropanol. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, and the water formed during the reaction is removed.
Experimental Protocol
Materials:
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Pyruvic acid (freshly distilled)
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Isopropanol (anhydrous)
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Concentrated sulfuric acid (H₂SO₄)
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Diethyl ether
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Saturated sodium bicarbonate solution (NaHCO₃)
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Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
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Round-bottom flask
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Reflux condenser
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Heating mantle with a magnetic stirrer
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Separatory funnel
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Beakers and Erlenmeyer flasks
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Rotary evaporator
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Distillation apparatus
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 0.5 mol of freshly distilled pyruvic acid and 1.5 mol of anhydrous isopropanol.
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Catalyst Addition: Slowly and with caution, add 2-3 mL of concentrated sulfuric acid to the reaction mixture while stirring.
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Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up - Quenching and Neutralization: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing 100 mL of cold water. Add 50 mL of diethyl ether to the separatory funnel and shake gently. Carefully add saturated sodium bicarbonate solution in small portions to neutralize the excess acid (caution: CO₂ evolution). Check the pH of the aqueous layer with pH paper until it is neutral (pH ≈ 7).
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Extraction: Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of diethyl ether. Combine all the organic extracts.
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Washing: Wash the combined organic extracts with 50 mL of saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.
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Drying: Dry the organic layer over anhydrous sodium sulfate.
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Solvent Removal: Decant the dried organic solution into a clean, dry round-bottom flask and remove the diethyl ether using a rotary evaporator.
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Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure isopropyl 2-oxopropanoate.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of isopropyl 2-oxopropanoate.
Characterization of Isopropyl 2-Oxopropanoate
A comprehensive characterization of the synthesized isopropyl 2-oxopropanoate is crucial to confirm its identity and purity. The following spectroscopic techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For isopropyl 2-oxopropanoate, both ¹H NMR and ¹³C NMR spectra are informative.
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three different types of protons in the molecule.
Table 2: Predicted ¹H NMR Data for Isopropyl 2-Oxopropanoate (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.30 | Doublet | 6H | -CH(CH₃ )₂ |
| ~2.45 | Singlet | 3H | -C(O)CH₃ |
| ~5.10 | Septet | 1H | -OCH (CH₃)₂ |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is expected to show five signals, corresponding to the five chemically non-equivalent carbon atoms.
Table 3: Predicted ¹³C NMR Data for Isopropyl 2-Oxopropanoate (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~21.5 | -CH(C H₃)₂ |
| ~26.0 | -C(O)C H₃ |
| ~71.0 | -OC H(CH₃)₂ |
| ~161.0 | -C (O)O- |
| ~198.0 | -C (O)CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of isopropyl 2-oxopropanoate is expected to show characteristic absorption bands for the ester and ketone carbonyl groups.
Table 4: Predicted IR Absorption Bands for Isopropyl 2-Oxopropanoate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2850 | Medium | C-H stretching (alkane) |
| ~1745 | Strong | C=O stretching (ester carbonyl) |
| ~1725 | Strong | C=O stretching (ketone carbonyl) |
| ~1200-1000 | Strong | C-O stretching (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For isopropyl 2-oxopropanoate, the molecular ion peak [M]⁺ is expected at m/z = 130.
Table 5: Predicted Mass Spectrometry Fragmentation for Isopropyl 2-Oxopropanoate
| m/z | Fragment Ion |
| 130 | [C₆H₁₀O₃]⁺ (Molecular Ion) |
| 87 | [M - C₃H₇]⁺ or [M - OCH(CH₃)₂]⁺ |
| 43 | [CH₃CO]⁺ |
Characterization Workflow Diagram
Caption: Workflow for the characterization of isopropyl 2-oxopropanoate.
Conclusion
This technical guide has outlined a detailed procedure for the synthesis of isopropyl 2-oxopropanoate via Fischer-Speier esterification and a comprehensive workflow for its characterization using modern spectroscopic techniques. The provided experimental protocols and predicted spectral data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. Adherence to the described methodologies should enable the successful synthesis and unambiguous identification of this keto-ester.
